5-Cyanotropolone
Overview
Description
5-Cyanotropolone is a derivative of tropolone, a non-benzenoid aromatic compound. It is characterized by the presence of a cyano group (-CN) at the fifth position of the tropolone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyanotropolone typically involves the introduction of a cyano group into the tropolone ring. One common method is the reaction of tropolone with cyanogen bromide (BrCN) in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, to yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the reaction with cyanogen bromide and the use of efficient purification techniques are crucial for industrial production .
Chemical Reactions Analysis
Types of Reactions: 5-Cyanotropolone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Electrophilic substitution reactions can introduce different substituents into the tropolone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
5-Cyanotropolone has been extensively studied for its applications in various scientific fields:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and materials.
Biology: The compound exhibits biological activity, making it a potential candidate for drug development and biochemical studies.
Medicine: Research has explored its potential as an antimicrobial and anticancer agent.
Industry: It is used in the production of dyes, liquid crystals, and other advanced materials.
Mechanism of Action
The mechanism of action of 5-Cyanotropolone involves its interaction with specific molecular targets and pathways. The cyano group plays a crucial role in its reactivity and binding affinity. In biological systems, it can inhibit enzymes by forming stable complexes with metal ions at the active sites. This inhibition can disrupt essential biochemical pathways, leading to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Tropolone: The parent compound, lacking the cyano group.
5-Nitrotropolone: A derivative with a nitro group (-NO2) at the fifth position.
5-Hydroxytropolone: A derivative with a hydroxyl group (-OH) at the fifth position.
Comparison:
5-Cyanotropolone vs. Tropolone: The cyano group in this compound enhances its reactivity and potential for forming stable complexes with metal ions, making it more versatile in applications.
This compound vs. 5-Nitrotropolone: Both compounds exhibit unique reactivities due to their substituents. The cyano group in this compound provides different electronic properties compared to the nitro group in 5-Nitrotropolone.
This compound vs. 5-Hydroxytropolone: The hydroxyl group in 5-Hydroxytropolone imparts different hydrogen-bonding capabilities compared to the cyano group, affecting their respective chemical behaviors and applications.
Properties
IUPAC Name |
4-hydroxy-5-oxocyclohepta-1,3,6-triene-1-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2/c9-5-6-1-3-7(10)8(11)4-2-6/h1-4H,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUKXHWQWIFJSRA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)C(=CC=C1C#N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60343506 | |
Record name | 5-Cyanotropolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60343506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3266-92-0 | |
Record name | 5-Cyanotropolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60343506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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